molecular formula C10H12N2O B188475 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 80636-30-2

3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B188475
CAS No.: 80636-30-2
M. Wt: 176.21 g/mol
InChI Key: RDKNTOVJVFYGPA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic organic compound with the molecular formula C10H12N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoxaline core with a 3,3-dimethyl substitution and a 3,4-dihydro configuration, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3,3-dimethyl-1,2-diaminopropane with a suitable diketone, such as glyoxal, under acidic or basic conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, can optimize the synthesis. Additionally, advanced purification techniques like chromatography and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction can produce 3,3-dimethyl-3,4-dihydroquinoxaline. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

3,3-Dimethyl-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular interactions depend on

Properties

IUPAC Name

3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)9(13)11-7-5-3-4-6-8(7)12-10/h3-6,12H,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDKNTOVJVFYGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=CC=CC=C2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344226
Record name 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80636-30-2
Record name 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5.4 parts of o-phenylenediamine and 40 parts chloroform are placed in a 250 ml flask, 20 parts 50% by weight NaOH solution is added followed by 0.5 part benzyl triethyl ammonium chloride (BTAC). The flask is cooled in an ice-bath and 5.5 parts acetone cyanohydrin in 10 parts chloroform are added dropwise over 30 minutes. The flask is cooled in the ice-bath for an additional two hours, then warmed and maintained at room temperature for another two hours. Conversion in excess of 90% is obtained. The reaction product is worked up, filtered and washed with CHCl3 several times, and dried to yield 3,3-dimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, which is dissolved in ethanol and conventionally hydrogenated.
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Synthesis routes and methods II

Procedure details

A mixture of 1,2-phenylenediamine (II, 7.55 g), ethyl 2-bromoisobutyrate (III, 12.8 ml), diisopropylamine (15.5 ml) and DMF (30 ml) is heated at 110° for 5 hr, after which an additional ethyl bromoisobutyrate (III, 0.5 ml) and diiopropylethylamine (0.8 ml) is added. After heating for 2 more hours, the reaction is cooled and the DMF is removed in under reduced pressure. The residue is stored overnight in the freezer and then partitioned between ethyl acetate, water, and saline. The phases are separated and the organic phase is dried over magnesium sulfate, the organic phase is removed under reduced pressure. The residue is chromatographed eluting with ethyl acetate/dichloromethane (20/80). The product crystallizes out in the column. The product is recrystallized from dichloromethane/hexane to give the title compound, mp 173°-174°; NMR (CDCl3) 1.41, 3.72, 6.67, 6.76, 6.87 and 8.50 δ.
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Synthesis routes and methods III

Procedure details

To a solution of 1,2-phenylenediamine (16.96 g) in N,N-dimethylformamide (80 ml) were added successively N,N-diisopropylethylamine (36.4 mL) and ethyl α-bromoisobutyrate (39.8 g), and the mixture was heated at 110° C. for 3 days. After cooling, to the reaction mixture was added cold water and the mixture was extracted with ethyl acetate. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed successively with an aqueous 10% HCl solution, water, an aqueous saturated sodium hydrogencarbonate solution and brine, dried over sodium sulfate and concentrated in vacuo. The resultant residue was recrystallized from dichloromethane-n-hexane to give 3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one (15.90 g) as pale yellow crystals.
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Q & A

Q1: What are the key steps involved in the synthesis of 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one?

A1: While the provided abstracts do not detail the complete synthetic route, one paper focuses on developing a practical synthesis for 7-Bromo-8-methoxycarbonyl-3,3-dimethyl-3,4-dihydro-1H-quinoxalin-2-one []. This suggests that the synthesis likely involves multiple steps and that researchers are actively seeking optimized and efficient methods for its production. The presence of bromine and methoxycarbonyl substituents on the core structure indicates further modifications targeting specific properties or applications. To gain a comprehensive understanding of the synthesis, referring to the full research article [] would be necessary.

Q2: Why is there interest in developing a process for producing 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one?

A2: One of the provided research articles focuses on developing a process for producing 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one []. This suggests that this compound is likely an important intermediate in the synthesis of other, potentially more complex and valuable molecules. The development of an efficient production process for this compound is crucial for facilitating the synthesis of these downstream products. Further research exploring the applications of these downstream products would provide a more complete understanding of the significance of 3,3-Dimethyl-3,4-dihydro-1H-quinoxalin-2-one.

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